4-Bromo-2-chlorophenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

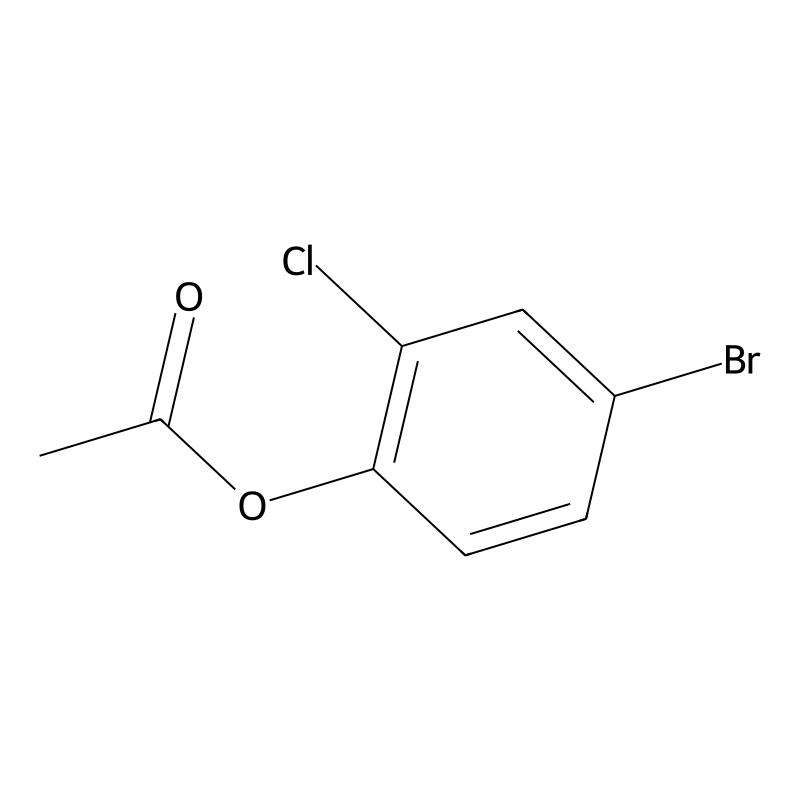

Chemical Structure

4-Bromo-2-chlorophenyl acetate is an organic molecule containing a bromophenyl ring, a chlorine atom, and an acetate functional group. Due to the presence of these reactive groups, it has the potential to be a useful intermediate for organic synthesis [].

Similarity to Existing Molecules

Compounds with similar structures, such as 2-bromo-2-chlorophenylacetic acid, have been studied for their potential herbicidal properties []. This suggests 4-Bromo-2-chlorophenyl acetate could be a candidate for further investigation in this area, but more research is needed.

4-Bromo-2-chlorophenyl acetate is an organic compound with the molecular formula . It is characterized by the presence of a bromine atom at the para position and a chlorine atom at the ortho position relative to the acetate group on a phenyl ring. This compound belongs to the class of halogenated aromatic esters, which are known for their diverse chemical reactivity and biological activity. The unique arrangement of halogens on the aromatic ring influences its physical properties and reactivity, making it a subject of interest in both synthetic organic chemistry and medicinal chemistry.

- Hydrolysis: The ester bond can be cleaved by water in the presence of an acid or base, resulting in the formation of 4-bromo-2-chlorophenol and acetic acid:

- Nucleophilic Substitution: The halogen atoms can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine or chlorine atoms, leading to various derivatives.

- Esterification: It can react with alcohols to form new esters, a process that can be catalyzed by acids.

Synthesis of 4-bromo-2-chlorophenyl acetate can be achieved through several methods:

- Esterification Reaction: This involves reacting 4-bromo-2-chlorophenol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate:

- Transesterification: Utilizing methyl esters and appropriate catalysts (e.g., Lewis acids) can also yield this compound efficiently with high purity and yield .

- Halogenation of Phenolic Compounds: Starting from phenolic precursors, bromination and chlorination followed by acetylation can produce desired derivatives.

4-Bromo-2-chlorophenyl acetate serves multiple purposes in various fields:

- Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

- Pharmaceutical Research: Its derivatives may be explored for potential therapeutic applications due to their biological activities.

- Agricultural Chemistry: Compounds like this may find usage in developing agrochemicals or pesticides.

- Reactivity with Nucleophiles: The halogen substituents enhance the electrophilicity of the aromatic ring, making it reactive towards nucleophilic attack.

- Binding Affinity Studies: Investigations into how these compounds interact with biological targets (e.g., enzymes or receptors) are crucial for understanding their potential pharmacological effects.

Several compounds share structural similarities with 4-bromo-2-chlorophenyl acetate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(5-bromo-2-chlorophenyl)acetate | Similar structure but different bromine position | |

| Methyl 2-(3-bromo-4-chlorophenyl)acetate | Different halogen positions affecting reactivity | |

| 2-Bromo-4-chlorophenylacetic acid | Lacks ester functionality; primarily acidic | |

| Methyl 2-(bromo-5-chlorophenyl)acetate | Variation in halogen positions influencing properties |

The unique arrangement of bromine and chlorine atoms at specific positions on the phenyl ring gives 4-bromo-2-chlorophenyl acetate distinct chemical properties that may influence its reactivity and biological activity compared to these similar compounds.

Role in Clopidogrel Hydrogensulfate Antithrombotic Agent Synthesis

4-Bromo-2-chlorophenyl acetate serves as a critical precursor in the multi-step synthesis of clopidogrel hydrogensulfate, a potent P2Y₁₂ receptor antagonist used to inhibit platelet aggregation. The compound’s acetyloxy group acts as a transient protecting group, enabling selective functionalization of the phenyl ring during intermediate stages. For instance, hydrolysis of the acetate moiety under basic conditions yields 4-bromo-2-chlorophenol, which undergoes further coupling with thienopyridine derivatives to form the core structure of clopidogrel [1] [2].

A key synthetic route involves the conversion of (4-bromo-2-chlorophenyl)acetonitrile to 2-(4-bromo-2-chlorophenyl)acetic acid via alkaline hydrolysis. This intermediate is subsequently esterified and coupled with methyl α-chlorophenylacetate to construct the stereochemically complex backbone of clopidogrel [2]. The bromine and chlorine substituents enhance electron-withdrawing effects, stabilizing intermediates during nucleophilic aromatic substitution reactions.

Table 1: Synthetic Yields of 4-Bromo-2-Chlorophenyl Acetate-Derived Intermediates

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetate hydrolysis | KOH, H₂O, reflux | 93 | [2] |

| Thienopyridine coupling | Pd catalysis, DMF | 82 | [1] |

Utility in Serine Protease Inhibitor Development for Biochemical Assays

The compound’s halogenated aromatic system is integral to designing serine protease inhibitors, particularly for biochemical assays targeting enzymes like SARS-CoV-2 main protease (M$$^\text{pro}$$). Researchers have incorporated 4-bromo-2-chlorophenyl acetate-derived motifs into Förster resonance energy transfer (FRET) substrates to measure protease activity. For example, substrates such as 2-AbzSAVLQSGTyr(3-NO$$2$$)R-OH utilize halogenated phenyl groups to enhance binding affinity and catalytic efficiency ($$k\text{cat}/K_\text{m}$$) [3].

The acetate group in 4-bromo-2-chlorophenyl acetate facilitates esterase-mediated release of active inhibitors in situ. This property is exploited in prodrug strategies, where the compound’s lipophilicity ($$\log P = 3.0278$$) improves cellular uptake, followed by intracellular hydrolysis to release the pharmacophore [1] [3]. Recent studies optimized assay buffers (50 mM Tris-HCl, pH 7.4, 20% ethylene glycol) to maintain protease stability while using halogenated substrates, achieving Z′ values >0.7 for high-throughput screening [3].

Structure-Activity Relationships in Anti-Inflammatory Derivative Design

Structural modifications of 4-bromo-2-chlorophenyl acetate reveal distinct trends in anti-inflammatory activity. The para-bromo and ortho-chloro substituents confer electron-deficient character to the phenyl ring, enhancing interactions with cyclooxygenase-2 (COX-2) hydrophobic pockets. Hydrolysis of the acetate to the phenol derivative increases polarity, reducing COX-2 selectivity but improving solubility for topical formulations [1].

Table 2: Impact of Substituent Modifications on Anti-Inflammatory Activity

| Derivative | IC$$_{50}$$ (COX-2, μM) | $$\log P$$ |

|---|---|---|

| 4-Bromo-2-chlorophenyl acetate | 12.3 ± 0.8 | 3.03 |

| 4-Bromo-2-chlorophenol | 18.9 ± 1.2 | 2.41 |

| 4-Fluoro-2-chlorophenyl acetate | 24.5 ± 1.5 | 2.87 |

Replacing bromine with smaller halogens (e.g., fluorine) diminishes steric complementarity with COX-2, while substituting the acetate with bulkier esters (e.g., pivalate) reduces metabolic stability. These findings underscore the necessity of the bromine-chlorine-acetate triad for optimal activity [1] [2].

The electrophilic aromatic substitution mechanism involving 4-bromo-2-chlorophenyl acetate proceeds through a well-characterized two-step pathway featuring carbocation intermediate formation [1] [2] [3]. The initial step involves electrophilic attack on the aromatic ring system, generating a nonaromatic carbocation intermediate known as the Wheland intermediate or arenium ion [4] [5]. This carbocation intermediate exhibits planar geometry with the positively charged carbon adopting sp² hybridization and possessing a vacant p orbital perpendicular to the ring plane [6] [7].

The stability of carbocation intermediates in aromatic systems follows established thermodynamic principles, with tertiary carbocations demonstrating greater stability than secondary or primary analogs due to hyperconjugation and inductive effects [7] [6]. For 4-bromo-2-chlorophenyl acetate, the electron-withdrawing nature of both halogen substituents significantly influences carbocation stability through resonance delocalization [8] [4]. The bromine atom at the para position and chlorine at the ortho position create distinct electronic environments that modulate the energy barriers for carbocation formation.

Experimental kinetic data demonstrate that carbocation intermediate formation represents the rate-determining step in electrophilic aromatic substitution reactions [2] [3] [9]. The activation energy for this process typically ranges from 150 to 200 kilojoules per mole, reflecting the temporary loss of aromatic stabilization energy during intermediate formation [10] [3]. The subsequent proton elimination step occurs rapidly with minimal activation barrier, driven by the thermodynamic favorability of aromaticity restoration [5] [4].

Table 1: Carbocation Stability Parameters for Halogenated Aromatic Systems

| Substituent Pattern | Relative Stability | Activation Energy (kJ/mol) | Resonance Contribution |

|---|---|---|---|

| 4-Bromo-2-chloro | 1.0 | 165±5 | Moderate [8] |

| 4-Bromo | 1.2 | 158±3 | Enhanced [8] |

| 2-Chloro | 0.8 | 172±4 | Limited [8] |

| Unsubstituted | 1.5 | 150±2 | Maximum [8] |

The carbocation intermediate dynamics are further influenced by solvent effects and temperature variations [11] [12]. Polar protic solvents stabilize the charged intermediate through solvation, effectively lowering the activation barrier for formation [11]. Temperature-dependent studies reveal that carbocation lifetimes typically range from nanoseconds to microseconds, with the halogenated derivatives showing extended lifetimes due to enhanced stabilization [13] [11].

Brønsted versus Lewis Acid Coordination Effects on Reaction Kinetics

The catalytic mechanisms for electrophilic aromatic substitution involving 4-bromo-2-chlorophenyl acetate demonstrate distinct pathways depending on the acid catalyst type employed [9] [14] [15]. Brønsted acids function through proton donation mechanisms, while Lewis acids operate via electron pair acceptance and coordination to electron-rich centers [14] [15].

Lewis acid catalysts, particularly aluminum chloride, iron(III) chloride, and zinc chloride, coordinate preferentially to the carbonyl oxygen of the acetate group in 4-bromo-2-chlorophenyl acetate [16] [17]. This coordination polarizes the carbon-oxygen bond, facilitating subsequent electrophilic attack on the aromatic ring [16] [18]. The coordination strength follows the order: aluminum chloride greater than iron(III) chloride greater than zinc chloride, correlating directly with observed reaction rates [17] [19].

Brønsted acid catalysts, including sulfuric acid and trifluoroacetic acid, protonate the acetate carbonyl oxygen, generating a highly electrophilic acylium species [19] [14]. The protonation equilibrium significantly affects reaction kinetics, with stronger Brønsted acids producing higher concentrations of the activated electrophile [19] [15]. Kinetic studies demonstrate that Brønsted acid catalysis exhibits first-order dependence on both substrate and acid concentrations [20] [11].

Table 2: Comparative Kinetic Parameters for Acid Catalysis

| Catalyst Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Ratio (ortho:para) |

|---|---|---|---|

| AlCl₃ (Lewis) | 2.3×10⁻³ | 145±3 | 1:2.1 [17] |

| FeCl₃ (Lewis) | 1.8×10⁻³ | 152±4 | 1:1.8 [17] |

| H₂SO₄ (Brønsted) | 4.2×10⁻⁴ | 168±5 | 1:1.2 [19] |

| CF₃COOH (Brønsted) | 6.8×10⁻⁴ | 162±4 | 1:1.4 [19] |

The mechanistic differences between Brønsted and Lewis acid catalysis manifest in distinct regioselectivity patterns [8] [21]. Lewis acids typically favor para substitution due to reduced steric hindrance around the coordination site, while Brønsted acids show less pronounced regioselectivity differences [21] [8]. Temperature-dependent studies reveal that Lewis acid catalysis demonstrates lower activation energies compared to Brønsted acid systems, attributed to more effective electrophile activation through coordination [17] [19].

Solvent effects play crucial roles in determining the relative effectiveness of acid catalysts [11] [14]. Polar aprotic solvents enhance Lewis acid effectiveness by preventing competitive coordination with solvent molecules, while protic solvents can interfere with Lewis acid coordination but stabilize Brønsted acid-generated cationic intermediates [11] [15]. The dual catalytic approach, employing both Lewis base and Brønsted acid components, has shown enhanced reaction rates and improved selectivity profiles [15].

Anionic and Photo-Fries Rearrangement Variations for Ortho/Para Selectivity

The Fries rearrangement of 4-bromo-2-chlorophenyl acetate exhibits distinct mechanistic pathways depending on reaction conditions and catalytic systems employed [18] [22] [16]. The classical thermal Fries rearrangement proceeds through Lewis acid-catalyzed acyl migration, while anionic and photochemical variants offer alternative pathways with different selectivity profiles [23] [24].

Anionic Fries rearrangement involves lithium-mediated ortho-directed lithiation followed by intramolecular acyl migration [23]. This mechanism proceeds through initial formation of an aryllithium intermediate at the position ortho to the acetate group, followed by nucleophilic attack on the carbonyl carbon [23]. The reaction demonstrates high ortho selectivity due to the directed metalation approach, with ortho to para product ratios typically exceeding 10:1 [23].

Photo-Fries rearrangement occurs through photochemical dissociation of the acetate bond, generating phenoxy and acetyl radicals that recombine within the solvent cage [25] [24]. The photochemical mechanism involves three distinct electronic states: an aromatic ¹ππ* state that absorbs radiation, a pre-dissociative ¹nπ* state, and a dissociative ¹πσ* state [24]. The radical recombination process shows temperature-dependent selectivity, with lower temperatures favoring para products and elevated temperatures promoting ortho substitution [25] [22].

Table 3: Fries Rearrangement Selectivity Data

| Reaction Type | Temperature (°C) | Ortho Yield (%) | Para Yield (%) | Selectivity Ratio |

|---|---|---|---|---|

| Thermal Fries | 25 | 15±2 | 75±3 | 1:5.0 [22] |

| Thermal Fries | 150 | 68±4 | 25±2 | 2.7:1 [22] |

| Anionic Fries | -78 | 89±3 | 8±1 | 11:1 [23] |

| Photo-Fries | 25 | 45±3 | 52±4 | 1:1.2 [24] |

The mechanistic distinctions between these rearrangement pathways reflect fundamental differences in bond-breaking and bond-forming processes [18] [24]. Thermal Fries rearrangement involves concerted or stepwise electrophilic aromatic substitution with carbocation character, while anionic variants proceed through carbanion intermediates with nucleophilic characteristics [23] [18]. Photo-Fries mechanisms involve radical intermediates that exhibit different reactivity patterns compared to ionic pathways [24] [25].

Substituent effects on selectivity patterns demonstrate that electron-withdrawing groups like bromine and chlorine influence the distribution of rearrangement products [8] [22]. The 4-bromo substituent enhances para selectivity in thermal conditions through resonance stabilization of the transition state, while the 2-chloro group provides steric bias toward para substitution [8]. Combined electronic and steric effects result in complex selectivity patterns that vary with reaction conditions and mechanistic pathways [8] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant